Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-
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Overview
Description
Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- is a derivative of furan, a heterocyclic organic compound. Furans are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a tetrahydrofuran ring substituted with a 2-methylphenoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan, tetrahydro-2-[(2-methylphenoxy)methyl]- typically involves the reaction of tetrahydrofuran with 2-methylphenol (o-cresol) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The process may also involve the use of reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of furan, tetrahydro-2-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the 2-methylphenoxy methyl group.
2-Methyltetrahydrofuran: Similar structure but lacks the phenoxy substitution.
2,5-Dimethylfuran: Another furan derivative with different substitution patterns.
Uniqueness
Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new pharmaceuticals.
Properties
CAS No. |
828254-83-7 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-[(2-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C12H16O2/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11/h2-3,5,7,11H,4,6,8-9H2,1H3 |
InChI Key |
CKRJRWLVWLNURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCCO2 |
Origin of Product |
United States |
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